tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine
Description
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(2-chloro-3-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-5-4-6-9(13)10(8)12/h4-6,14H,7H2,1-3H3 |
InChI Key |
LFQOCRSSDIHHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Aldehyde Intermediate Synthesis
The most common route involves reductive amination of 2-chloro-3-fluorobenzaldehyde with tert-butylamine. In a representative procedure, 2-chloro-3-fluorobenzaldehyde (1.0 equiv) is dissolved in tetrahydrofuran (THF) and reacted with tert-butylamine (1.2 equiv) under nitrogen atmosphere. Sodium cyanoborohydride (1.5 equiv) is added gradually at 0°C, followed by stirring at room temperature for 12 hours. Workup with aqueous ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). This method achieves a 78% yield, with purity >98% confirmed by HPLC.
Solvent and Catalytic Optimization
Methanol and acetonitrile have been tested as alternatives to THF, with acetonitrile demonstrating faster reaction kinetics (8 hours vs. 12 hours in THF) but lower yields (65%) due to competing side reactions. The addition of molecular sieves (4Å) improves water scavenging, enhancing the imine intermediate stability and boosting yields to 85%.
Nucleophilic Substitution Approaches
Benzyl Halide Alkylation
A two-step protocol starts with the synthesis of 2-chloro-3-fluorobenzyl chloride via chlorination of 2-chloro-3-fluorotoluene using sulfuryl chloride (SO₂Cl₂) under UV light. The benzyl chloride intermediate is then reacted with tert-butylamine in dichloromethane (DCM) at reflux for 24 hours. Triethylamine (2.0 equiv) is employed to neutralize HCl byproducts, yielding the target amine in 67% isolated yield after distillation.
Phase-Transfer Catalysis
To mitigate prolonged reaction times, benzyltriethylammonium chloride (0.1 equiv) is introduced as a phase-transfer catalyst in a water/DCM biphasic system. This reduces the reaction duration to 6 hours and increases the yield to 72% by enhancing interfacial contact between the aqueous and organic phases.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
A palladium-based method utilizes Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a ligand. 2-Chloro-3-fluorobenzyl bromide (1.0 equiv) is coupled with tert-butylamine (1.5 equiv) in toluene at 110°C for 18 hours. Cesium carbonate (2.0 equiv) acts as a base, facilitating deprotonation and transmetalation. This route achieves an 89% yield with >99% regioselectivity, avoiding bis-alkylation byproducts.
Solvent and Ligand Screening
Comparative studies show that 1,4-dioxane outperforms toluene in reactions using BINAP as a ligand, reducing reaction time to 12 hours. However, ligand costs and catalyst loading (7 mol% Pd) limit scalability.
One-Pot Multistep Syntheses
Tandem Oxidation-Reduction
A streamlined approach combines the oxidation of 2-chloro-3-fluorobenzyl alcohol to the aldehyde using MnO₂ (2.0 equiv) in DCM, followed by in situ reductive amination with tert-butylamine and NaBH₃CN. This method bypasses intermediate isolation, yielding 70% of the target compound with 95% purity.
Continuous Flow Reactor Adaptation
Implementing a continuous flow system (residence time: 30 minutes) at 80°C enhances heat transfer and reduces side reactions. Using supercritical CO₂ as a solvent, the process achieves 92% conversion, though product isolation requires specialized depressurization equipment.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 3H, Ar-H), 3.78 (s, 2H, CH₂), 1.41 (s, 9H, C(CH₃)₃).
¹³C NMR (101 MHz, CDCl₃): δ 158.9 (d, J = 245 Hz, C-F), 134.2 (C-Cl), 130.1–127.8 (Ar-C), 53.4 (CH₂), 34.1 (C(CH₃)₃), 29.7 (C(CH₃)₃).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming the absence of tert-butylamine residues or benzyl chloride intermediates.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | 12 | High |
| Nucleophilic Sub. | 67 | 95 | 24 | Moderate |
| Pd-Catalyzed Coupling | 89 | 99 | 18 | Low |
| One-Pot Synthesis | 70 | 95 | 6 | High |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the aromatic ring.
Oxidation and Reduction Reactions: The amine group can participate in oxidation and reduction reactions, forming various derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted aromatic compounds
- Oxidized or reduced amine derivatives
- Coupled products with various functional groups
Scientific Research Applications
Medicinal Chemistry
- Inhibitors of Enzymatic Activity : Research has indicated that compounds containing the 2-chloro-3-fluorophenyl moiety can act as inhibitors of various enzymes, including tyrosinase, which is relevant in treating hyperpigmentation disorders. Studies show that modifications to the phenyl ring can enhance inhibitory potency (IC50 values ranging from low micromolar concentrations) against target enzymes like AbTYR .
| Compound | IC50 Value (μM) | Activity Description |
|---|---|---|
| 2c | 1.73 | Potent inhibitor |
| 2d | 1.38 | Similar potency |
| 4b | 10.65 | Moderate activity |
Neuropharmacology
- Targeting Neurodegenerative Disorders : The selective inhibition of neuronal nitric oxide synthase (nNOS) has been explored as a therapeutic approach for neurodegenerative conditions. Compounds similar to tert-butyl[(2-chloro-3-fluorophenyl)methyl]amine have shown promise in preclinical models, reversing hypoxia-induced damage in neonatal subjects .
Synthesis of Antidepressants
- Catalytic Reactions : The compound's derivatives have been utilized in metal-catalyzed reactions aimed at synthesizing antidepressant molecules. These reactions leverage the compound's structure to facilitate the formation of complex molecules with potential therapeutic effects .
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various analogues of this compound on mushroom tyrosinase. The results indicated that compounds with the 3-chloro-4-fluorophenyl fragment significantly enhanced inhibitory activity compared to their unsubstituted counterparts.
Case Study 2: Neuroprotective Effects
In a controlled experiment involving pregnant rabbits subjected to induced hypoxia, the administration of related compounds resulted in significant neuroprotection for offspring, suggesting potential applications in treating conditions associated with oxygen deprivation .
Mechanism of Action
The mechanism of action of tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, while the chlorine and fluorine atoms can affect its binding affinity and selectivity.
Comparison with Similar Compounds
Key Analogs:
tert-Butyl (5-Bromo-2-fluorophenyl)carbamate ():
- Substituents: Bromine (5-position) and fluorine (2-position) on the aryl ring.
- Functional Group: Carbamate (Boc-protected amine).
- Synthesis: Achieved via reaction of 5-bromo-2-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding 62.8% after purification .
tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate (): Substituents: Hydroxy and amino groups on a butanoate backbone. Application: Intermediate in peptide synthesis or chiral drug development.
Methyl tert-butyl ether (MTBE) ():
- Functional Group: Ether.
- Physical Properties: Boiling point 55.2°C, vapor density 3.0, highly flammable .
Comparison:
The target compound differs from analog 1 by replacing bromine with chlorine and shifting the fluorine to the 3-position. Chlorine’s stronger electron-withdrawing effect may increase electrophilicity compared to bromine. Unlike MTBE (an ether), the amine’s polarity and hydrogen-bonding capacity will significantly alter solubility and reactivity.
Physical and Chemical Properties
Table 1: Physical Properties of Selected tert-Butyl Derivatives
Notes:
- The target compound’s boiling point is estimated to be higher than MTBE due to stronger intermolecular forces (H-bonding vs. van der Waals).
- Boc-protected analogs (e.g., ) exhibit crystallinity, facilitating purification, whereas unprotected amines may require chromatographic methods .
Data Tables
Research Findings and Challenges
- Crystallography: Analogs like those in exhibit stabilized crystal packing via weak H-bonds and van der Waals interactions, with torsion angles around 57–123° . The target compound’s packing may differ due to chloro-fluoro steric clashes.
- Toxicity: While MTBE () poses inhalation risks, tertiary amines like the target compound may exhibit higher acute toxicity due to membrane disruption .
- Synthetic Limitations: Low yields in Boc protection (e.g., 62.8% in ) highlight challenges in scaling tert-butyl-based syntheses.
Biological Activity
tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antibacterial, anticancer, and other therapeutic potentials. The information presented is derived from a comprehensive review of current literature and research findings.
Chemical Structure and Properties
The compound this compound features a tert-butyl group attached to a phenyl ring substituted with chlorine and fluorine atoms. This specific arrangement is believed to influence its interaction with biological targets, enhancing its efficacy in various applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives exhibiting similar structural features demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. faecalis | 40 µg/mL |
| Compound 2 | P. aeruginosa | 50 µg/mL |
| Compound 3 | S. typhi | 45 µg/mL |
These findings suggest that modifications to the amine structure can enhance antibacterial efficacy, potentially providing a pathway for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound derivatives have been explored extensively. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 7.0 | |
| PC3 (prostate cancer) | 14.5 | |
| HT-29 (colon cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase, suggesting targeted therapeutic potential against specific malignancies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly affect both antibacterial and anticancer activities. For instance, the introduction of electron-withdrawing groups has been shown to enhance potency against targeted pathogens and cancer cells.
Case Studies
- Antibacterial Efficacy : A study evaluated several derivatives of tert-butyl amines against multi-drug resistant strains of bacteria, demonstrating that certain modifications led to improved inhibition zones compared to standard antibiotics .
- Anticancer Mechanisms : In vitro studies revealed that certain derivatives could effectively induce apoptosis in MCF-7 cells by activating caspase pathways, highlighting their potential as chemotherapeutic agents .
Q & A
What are the recommended synthetic routes for tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound typically involves multi-step protocols, such as carbamate protection of amines followed by nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are synthesized via Boc protection of primary amines under anhydrous conditions . Optimization may involve adjusting reaction parameters:
- Temperature : Lower temperatures (0–5°C) for Boc protection to prevent side reactions.
- Catalysts : Use of palladium catalysts for cross-coupling steps to enhance regioselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of halogenated intermediates.
Validate purity at each step using TLC or HPLC to minimize byproducts.
What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Question
A combination of NMR, IR, and mass spectrometry is critical:
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Fluorine coupling in ¹⁹F NMR distinguishes chloro-fluoro substitution patterns .
- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-F/C-Cl bonds (1100–600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₄ClF₂N (calculated 233.08 g/mol).
For ambiguous stereochemistry, X-ray crystallography or NOE experiments may resolve spatial arrangements .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Research Question
Key hazards include acute toxicity (Category 4 for oral/dermal/inhalation routes) and potential skin/eye irritation . Mitigation strategies:
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Waste Disposal : Segregate halogenated waste and partner with certified agencies for incineration .
- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation exposure .
How can researchers resolve contradictions in reported yield data across different synthesis protocols?
Advanced Research Question
Discrepancies in yields often arise from variations in reagent purity, reaction scale, or workup methods . To address this:
- Reproducibility Checks : Replicate protocols using identical starting materials (e.g., tert-butyl carbamate derivatives) and anhydrous conditions .
- Parameter Screening : Systematically test variables (e.g., temperature, solvent ratios) via Design of Experiments (DoE) to identify critical factors.
- Analytical Validation : Compare intermediates using HPLC-MS to detect impurities affecting final yields .
What strategies are employed to isolate enantiomers of this compound during asymmetric synthesis?
Advanced Research Question
Enantiomer separation requires chiral resolution techniques:
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) .
- Enantioselective Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to bias stereochemistry during coupling steps .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) for large-scale separations. Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .
How should researchers address the lack of ecotoxicological data in risk assessments for this compound?
Advanced Research Question
While ecological data (e.g., biodegradability, aquatic toxicity) are unavailable , adopt read-across methods using structurally similar compounds:
- QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀ for fish) based on halogenated aromatic amines.
- Microcosm Studies : Assess soil mobility and microbial degradation in simulated environments.
- Precautionary Measures : Treat the compound as persistent (due to tert-butyl and aryl halides) and enforce strict containment protocols .
What experimental approaches are recommended for investigating the biological activity of this compound in vitro?
Advanced Research Question
Design assays focusing on fluorinated/pharmacophore interactions :
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or kinases) using tritiated probes .
- Cellular Toxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Validate results against negative controls and structurally related analogs to isolate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
